molecular formula C17H20N4O3S B6424821 2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034292-30-1

2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B6424821
CAS RN: 2034292-30-1
M. Wt: 360.4 g/mol
InChI Key: DSIOAKSJJRWZEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the aromatic phenyl and oxadiazole rings suggests that there may be regions of delocalized electrons, which could impact the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed to produce a carboxylic acid and an amine . The aromatic rings could potentially undergo electrophilic substitution reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be studied for its potential uses in fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

N-[2-oxo-2-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-14(10-19-17(23)13-4-2-1-3-5-13)18-11-15-20-16(21-24-15)12-6-8-25-9-7-12/h1-5,12H,6-11H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIOAKSJJRWZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

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